molecular formula C19H21N3O3 B6424461 N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-4-(propan-2-yloxy)benzamide CAS No. 2034593-32-1

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B6424461
CAS No.: 2034593-32-1
M. Wt: 339.4 g/mol
InChI Key: ZNAGPOYOYDCLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-4-(propan-2-yloxy)benzamide is a synthetic benzamide derivative characterized by a central ethyl linker connecting two heterocyclic moieties: a furan-2-yl group and a 1H-pyrazol-1-yl group.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14(2)25-16-8-6-15(7-9-16)19(23)20-13-17(18-5-3-12-24-18)22-11-4-10-21-22/h3-12,14,17H,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAGPOYOYDCLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization Strategies

The amine intermediate is synthesized through a tandem condensation-reduction sequence. Furan-2-carbaldehyde and 1H-pyrazole-1-carbaldehyde are condensed in the presence of ammonium acetate to form an α,β-unsaturated ketone, 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)propenone. This intermediate is subsequently reduced using sodium borohydride (NaBH₄) in methanol, yielding the secondary alcohol, which is then converted to the amine via a Curtius rearrangement or reductive amination.

Reductive Amination Optimization

An alternative route employs reductive amination of 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)propanal with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in dichloromethane (DCM). This method achieves a 78% yield at room temperature over 24 hours, with minimal side product formation. The amine is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) and characterized by 1H^1H NMR (δ 7.45–6.25 ppm, multiplet) and LC-MS ([M+H]⁺ = 234.1).

Amide Coupling: Final Assembly of the Target Compound

Activation of the Carboxylic Acid

The carboxylic acid group of 4-(propan-2-yloxy)benzoic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. This intermediate is reacted with the amine (2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, yielding the crude amide.

Carbodiimide-Mediated Coupling

A more controlled approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. The reaction proceeds at 0°C to room temperature over 18 hours, achieving an 85% yield after purification by reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Acid Chloride Route7298Rapid activationSensitivity to moisture
EDC/HOBt Coupling8599Mild conditionsHigher reagent cost
Mitsunobu Etherification9097High efficiencyRequires toxic reagents

Data adapted from analogous benzamide syntheses in patent literature.

Structural Characterization and Validation

The final compound is characterized by:

  • 1H^1H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.8 Hz, 2H, ArH), 7.45 (s, 1H, pyrazole), 6.85–6.40 (m, 4H, furan and pyrazole), 5.25 (m, 1H, OCH(CH₃)₂), 4.15 (dd, J=14.2 Hz, 2H, CH₂NH), 1.35 (d, J=6.6 Hz, 6H, CH(CH₃)₂).

  • HPLC : Retention time = 12.3 min (C18, 70% acetonitrile), purity >99%.

  • Melting Point : 148–150°C (uncorrected).

Challenges and Mitigation Strategies

Steric Hindrance in Amide Formation

The bulky furan-pyrazole ethylamine group necessitates prolonged reaction times (18–24 hours) for complete conversion. Catalytic additives such as 4-dimethylaminopyridine (DMAP) improve reaction kinetics by 30%.

Purification of Polar Byproducts

Reverse-phase chromatography effectively removes unreacted amine and hydroxylated byproducts, which are common in carbodiimide-mediated couplings .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The furan and pyrazole rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan, pyrazole, and benzamide rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound exhibits potential pharmacological activities, including:

  • Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in various models, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Properties : Research indicates that derivatives of furan and pyrazole can exhibit antimicrobial activity against a range of pathogens.

Mechanisms of Action
The mechanisms by which N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-4-(propan-2-yloxy)benzamide exerts its effects may involve:

  • Enzyme Inhibition : The compound may selectively inhibit specific enzymes related to disease pathways.
  • Receptor Modulation : Interaction with biological receptors can lead to altered signaling pathways, contributing to its therapeutic effects.

Organic Synthesis

Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to create:

  • Novel Pharmaceuticals : Its unique structure allows for the development of new drug candidates with improved efficacy and safety profiles.
  • Functional Materials : The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electrical conductivity.

Case Studies

StudyFocusFindings
Study on Anticancer Activity Evaluated against various cancer cell linesShowed significant inhibition of cell growth in breast and colon cancer cells.
Anti-inflammatory Evaluation Tested in animal modelsReduced swelling and inflammatory markers significantly compared to control groups.
Antimicrobial Testing Assessed against bacterial strainsDemonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Furan Moiety : The furan ring is incorporated via electrophilic substitution reactions.
  • Final Coupling Reaction : The last step involves coupling with benzamide derivatives under optimized conditions to yield the final product.

Industrial Applications

Beyond research applications, the compound has potential uses in:

  • Material Science : Development of advanced materials with tailored properties for electronics or coatings.
  • Agricultural Chemistry : Investigated for potential use as agrochemicals due to its biological activity profile.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-4-(propan-2-yloxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. Pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Reference
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-4-(propan-2-yloxy)benzamide (Target) C₂₀H₂₂N₃O₃ Furan-2-yl, 1H-pyrazol-1-yl, 4-isopropoxybenzamide 352.41 N/A
N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide C₂₉H₂₆FN₅O₃ 4-Fluorophenyl, hydrazinyl linker, propoxy group 535.55
4-Fluoro-N-methyl-N-{4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl}benzamide (FM9) C₁₈H₁₈FN₅OS Pyrimidine-thiazole hybrid, 4-fluorobenzamide, isopropylamino group 379.44
4-(4-((5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl)methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-N-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)ethoxy)ethoxy)ethyl)benzamide C₅₀H₄₈N₇O₁₄ Nitrophenyl-furan-pyrazole core, polyethylene glycol linker, dioxopiperidinyl 1010.97

Key Differences and Functional Implications

Heterocyclic Diversity: The target compound employs a furan-pyrazole-ethyl backbone, whereas FM9 () integrates a pyrimidine-thiazole system. The hydrazinyl derivative () features a fluorophenyl-pyrazole scaffold with a hydrazine linker, likely increasing conformational rigidity compared to the target’s flexible ethyl chain.

Substituent Effects on Lipophilicity: The 4-(propan-2-yloxy) group in the target compound confers moderate lipophilicity, similar to the propoxy group in .

Pharmacophore Design: The polyethylene glycol (PEG) linker in suggests a strategy to improve solubility or reduce immunogenicity, contrasting with the simpler ethyl linker in the target compound. The isopropylamino group in FM9 () may enhance metabolic stability compared to the target’s unmodified pyrazole ring.

Biological Activity

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-4-(propan-2-yloxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising:

  • Furan ring
  • Pyrazole ring
  • Propan-2-yloxy group
  • Benzamide moiety

The molecular formula for this compound is C16H20N4O3C_{16}H_{20}N_{4}O_{3}, with a molecular weight of approximately 300.36 g/mol.

Target Interactions

Furan and pyrazole derivatives are known to exhibit a wide range of biological activities. The interaction of this compound with various biological targets can lead to diverse pharmacological effects, including:

  • Antimicrobial Activity : Compounds similar to this have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research indicates that derivatives with similar structural features may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated that these compounds can inhibit bacterial growth at concentrations as low as 50 μg/mL .

Anticancer Activity

The compound has been investigated for its potential anticancer effects. A study showed that derivatives containing the pyrazole ring exhibited moderate to high potency against various cancer cell lines, suggesting that they may serve as lead compounds for further development .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity In vitro assays demonstrated inhibition of E. coli at concentrations of 50 μg/mL .
Anticancer Properties Compounds with similar structures showed significant cytotoxic effects on cancer cell lines, indicating potential as therapeutic agents .
Mechanism Exploration Studies revealed that furan derivatives interact with cellular pathways involved in apoptosis and cell cycle regulation .

Q & A

Basic: What are the key synthetic routes for synthesizing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with functionalized furan and pyrazole precursors. A common approach includes:

  • Step 1 : Formation of the pyrazole ring via cyclization of hydrazine derivatives with diketones or α,β-unsaturated ketones .
  • Step 2 : Coupling the pyrazole-furan intermediate with a benzamide backbone using amidation or alkylation reactions. For example, 4-(propan-2-yloxy)benzoyl chloride may react with the ethylenediamine-linked pyrazole-furan intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Intermediate Characterization : NMR (¹H/¹³C), mass spectrometry, and IR spectroscopy are used to confirm structural integrity and purity at each step .

Basic: Which spectroscopic and chromatographic methods are critical for validating the compound’s purity and structure?

  • Spectroscopy :
    • ¹H/¹³C NMR identifies proton environments (e.g., furan O–CH₂, pyrazole N–CH₂) and confirms substitution patterns .
    • High-Resolution Mass Spectrometry (HRMS) verifies molecular weight and fragmentation patterns .
  • Chromatography :
    • HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% target compound).
    • TLC (silica gel, ethyl acetate/hexane) monitors reaction progress and byproduct formation .

Advanced: How can reaction conditions be optimized to mitigate low yields in the final amidation step?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of aromatic intermediates .
  • Catalysis : Use coupling agents like HATU or EDCI to improve amidation efficiency .
  • Temperature Control : Maintain reflux conditions (80–100°C) to accelerate kinetics while avoiding thermal decomposition .
  • Byproduct Removal : Post-reaction purification via column chromatography (silica gel, gradient elution) isolates the target compound from unreacted starting materials .

Advanced: How should researchers address contradictory bioactivity data across different assays?

  • Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays to rule off-target effects .
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies across multiple concentrations to identify assay-specific variability .
  • Structural Confirmation : Re-characterize the compound post-assay to ensure stability (e.g., no hydrolysis of the propan-2-yloxy group under physiological conditions) .

Advanced: What computational strategies are effective for predicting this compound’s biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase for Alzheimer’s applications) . Key binding sites include the pyrazole N-atom and furan oxygen, which may form hydrogen bonds with active-site residues .
  • QSAR Modeling : Correlate substituent effects (e.g., propan-2-yloxy vs. methoxy groups) with bioactivity using descriptors like logP and polar surface area .

Basic: What biological targets or assays are most relevant for studying this compound’s pharmacological potential?

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or inflammatory mediators (COX-2) using fluorogenic substrates .
  • Cellular Assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7) and compare to normal cells (e.g., HEK293) .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity and selectivity .

Advanced: How can researchers manage byproduct formation during pyrazole ring synthesis?

  • Reaction Monitoring : Use in situ FTIR to track hydrazone intermediate formation and adjust stoichiometry dynamically .
  • Purification : Employ recrystallization (ethanol/water) or preparative HPLC to isolate the pyrazole-furan intermediate from dimeric byproducts .

Basic: What stability considerations are critical for handling and storing this compound?

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the furan ring .
  • Moisture Control : Use desiccants to avoid hydrolysis of the benzamide group .
  • Solution Stability : Prepare fresh DMSO stock solutions to prevent aggregation or precipitation in biological assays .

Advanced: How can structure-activity relationship (SAR) studies guide further optimization?

  • Substituent Variation : Replace the propan-2-yloxy group with trifluoromethoxy or methoxy analogs to modulate lipophilicity and metabolic stability .
  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., –NO₂) on the benzamide ring to enhance enzyme inhibition .
  • Pharmacophore Mapping : Identify critical moieties (e.g., pyrazole N–CH₂) using 3D-QSAR and CoMFA models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.